3-Methylcyclopentanol chemical properties and physical data
3-Methylcyclopentanol chemical properties and physical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclopentanol is a cyclic alcohol that exists as a mixture of cis and trans stereoisomers. This technical guide provides a comprehensive overview of its chemical properties and physical data, intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, experimental protocols for their determination, and key chemical characteristics of 3-methylcyclopentanol.
Chemical and Physical Data
The physical and chemical properties of 3-methylcyclopentanol are summarized in the tables below. It is important to note that many reported values are for a mixture of cis and trans isomers.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Methylcyclopentanol | [1] |
| Synonyms | 3-methylcyclopentan-1-ol | [2][3] |
| CAS Number | 18729-48-1 | [1][2][4] |
| Molecular Formula | C₆H₁₂O | [1][2][4] |
| Molecular Weight | 100.16 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [1] |
Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 148-150 °C | 760 mmHg | [2][4][5][6] |
| Melting Point | -0.75 °C | (estimate) | [4][6] |
| Density | 0.91 g/mL | at 25 °C | [2][4][6] |
| Refractive Index | 1.446 | at 20 °C | [2][4][5][6] |
| Flash Point | 55 °C (131 °F) | closed cup | [4][5] |
| pKa | 15.32 ± 0.40 | (Predicted) | [1][4] |
| LogP | 1.2 | (Predicted) | [3] |
| Vapor Pressure | 1.77 mmHg | at 25°C | [4] |
Stereoisomerism
3-Methylcyclopentanol has two stereocenters, at carbon 1 (C1) and carbon 3 (C3), giving rise to four possible stereoisomers which exist as two pairs of enantiomers: the cis- and trans-diastereomers.[7]
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Cis-isomers: The hydroxyl (-OH) and methyl (-CH₃) groups are on the same side of the cyclopentane (B165970) ring. The two cis-enantiomers are (1R,3R)-3-methylcyclopentanol and (1S,3S)-3-methylcyclopentanol.[7]
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Trans-isomers: The hydroxyl and methyl groups are on opposite sides of the ring. The two trans-enantiomers are (1R,3S)-3-methylcyclopentanol and (1S,3R)-3-methylcyclopentanol.[7][8]
The stereochemistry of 3-methylcyclopentanol and its derivatives is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.[7]
Experimental Protocols
Determination of Boiling Point (Capillary Tube Method)
This method is a common micro-scale technique for determining the boiling point of a liquid.
Procedure:
-
A small amount of 3-methylcyclopentanol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an oil bath.
-
As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid is equal to the external pressure.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Determination of Density
The density of a liquid is typically determined by measuring its mass and volume.
Procedure:
-
A calibrated volumetric flask, such as a pycnometer, is accurately weighed while empty.
-
The pycnometer is filled with 3-methylcyclopentanol up to the calibration mark.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) to ensure the liquid is at the desired temperature.
-
The filled pycnometer is weighed again.
-
The mass of the 3-methylcyclopentanol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It is measured using a refractometer.
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.
-
The prism of the refractometer is cleaned and a small sample of 3-methylcyclopentanol is applied.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark fields into sharp focus.
-
The boundary line is aligned with the center of the crosshairs.
-
The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.
Chemical Properties and Applications
Synthesis
3-Methylcyclopentanol can be synthesized through various methods, including the reduction of 3-methylcyclopentanone (B121447). Stereoselective synthesis methods are employed to obtain specific cis or trans isomers, which are often crucial for applications in medicinal chemistry. For instance, the reduction of 3-methylcyclopentanone with certain reducing agents can favor the formation of one diastereomer over the other.[7]
Reactions
As a secondary alcohol, 3-methylcyclopentanol undergoes typical reactions of this functional group, such as:
-
Oxidation: Oxidation of 3-methylcyclopentanol yields 3-methylcyclopentanone.
-
Esterification: Reaction with carboxylic acids or their derivatives forms the corresponding esters.
-
Dehydration: Acid-catalyzed dehydration leads to the formation of a mixture of alkenes, primarily 1-methylcyclopentene (B36725) and 3-methylcyclopentene.[9]
-
Substitution: The hydroxyl group can be replaced by a halogen through reaction with reagents like hydrogen halides or thionyl chloride.[10]
Applications in Drug Development
3-Methylcyclopentanol and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopentane ring serves as a scaffold in the design of various therapeutic agents. For example, derivatives of cyclic alcohols are used in the synthesis of carbocyclic nucleoside analogues, which have shown potential antiviral and anticancer activities.[7][11] The methyl group can also influence the physicochemical and pharmacokinetic properties of a drug molecule.[12]
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of 3-methylcyclopentanol. The tabulated data, along with the described experimental protocols and chemical characteristics, offer a solid foundation for researchers and professionals working with this compound. The understanding of its stereochemistry and reactivity is particularly important for its application in the synthesis of new chemical entities with potential therapeutic value.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-METHYLCYCLOPENTANOL | 18729-48-1 [chemicalbook.com]
- 3. 3-Methylcyclopentanol, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (±)-3-methyl cyclopentanol ,mixture of isomers, 18729-48-1 [thegoodscentscompany.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. (1R,3S)-3-methylcyclopentan-1-ol | C6H12O | CID 7788749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved Dehydration of 3-methylcyclopentanol yields a mixture | Chegg.com [chegg.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
